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7-TFA-ap-7-Deaza-ddA - 114748-71-9

7-TFA-ap-7-Deaza-ddA

Catalog Number: EVT-3318377
CAS Number: 114748-71-9
Molecular Formula: C16H16F3N5O3
Molecular Weight: 383.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-TFA-ap-7-Deaza-2'-deoxyadenosine is a modified nucleotide derivative that plays a significant role in the field of nucleic acid chemistry. It is a structural analog of adenine, specifically designed to enhance the stability and functionality of nucleic acid sequences. This compound is particularly useful in the synthesis of chemically stabilized DNA and RNA, which are essential for various biotechnological applications, including gene therapy and molecular diagnostics.

Source

The compound is synthesized through various chemical methodologies that modify the traditional adenine structure. It is often derived from 7-deazaadenine, which lacks a nitrogen atom at the 7-position of the purine ring, leading to increased stability against hydrolysis and other chemical reactions. The presence of trifluoroacetic acid (TFA) in its name indicates that it is often used in conjunction with TFA for deprotection and purification processes during synthesis.

Classification

7-TFA-ap-7-Deaza-2'-deoxyadenosine is classified as a modified nucleoside. Modified nucleosides are crucial for advancing nucleic acid technologies, as they can impart unique properties such as increased resistance to enzymatic degradation or altered binding affinities.

Synthesis Analysis

Methods

The synthesis of 7-TFA-ap-7-Deaza-2'-deoxyadenosine typically involves several key steps:

  1. Starting Material: The process begins with 7-deazaadenine as the base structure.
  2. Modification: Various chemical modifications are introduced to enhance stability and functionality. For instance, the introduction of a trifluoroacetyl group can protect reactive sites during synthesis.
  3. Coupling Reactions: The modified nucleoside can be coupled with other nucleotide derivatives using phosphoramidite chemistry, which is a widely used method in oligonucleotide synthesis.
  4. Purification: After synthesis, products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yields and minimize by-products. The use of protecting groups is essential to prevent unwanted reactions during the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 7-TFA-ap-7-Deaza-2'-deoxyadenosine features a modified purine base (7-deazaadenine) linked to a deoxyribose sugar moiety. The trifluoroacetyl group enhances solubility and stability.

Data

  • Molecular Formula: C12_{12}H14_{14}F3_3N5_5O3_3
  • Molecular Weight: Approximately 335.26 g/mol
  • Structural Features: The absence of the nitrogen atom at the 7-position alters hydrogen bonding capabilities, impacting how this nucleotide interacts within DNA structures.
Chemical Reactions Analysis

Reactions

7-TFA-ap-7-Deaza-2'-deoxyadenosine participates in several key reactions relevant to nucleic acid chemistry:

  1. Ligation Reactions: It can be incorporated into DNA strands via ligation reactions facilitated by enzymes like T4 DNA ligase.
  2. Polymerization: This compound can serve as a substrate for polymerases during DNA synthesis, allowing for the generation of modified oligonucleotides.
  3. Deprotection Reactions: Under acidic conditions (e.g., with TFA), protective groups can be removed to yield active nucleotides suitable for further reactions.

Technical Details

The efficiency of these reactions can vary based on factors such as enzyme choice, reaction conditions, and the presence of other modifying agents.

Mechanism of Action

Process

The mechanism of action for 7-TFA-ap-7-Deaza-2'-deoxyadenosine primarily revolves around its incorporation into nucleic acid sequences:

  1. Base Pairing: Despite its modifications, it retains the ability to form base pairs with complementary nucleotides during DNA replication or transcription.
  2. Stability Enhancement: The structural modifications confer increased resistance to hydrolysis and enzymatic degradation compared to unmodified adenine derivatives.
  3. Functional Integration: This compound can facilitate unique interactions within nucleic acid structures, potentially enabling novel functionalities or enhanced binding properties.

Data

Studies have shown that incorporating 7-deaza modifications into oligonucleotides can significantly improve their thermal stability and resistance to nuclease activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol; limited solubility in water due to hydrophobic characteristics imparted by modifications.

Chemical Properties

  • Stability: Exhibits enhanced chemical stability compared to unmodified nucleotides, particularly under acidic conditions.
  • Reactivity: The trifluoroacetyl group can be cleaved under mild acidic conditions, allowing for further functionalization or incorporation into larger biomolecules.
Applications

7-TFA-ap-7-Deaza-2'-deoxyadenosine has several scientific applications:

  1. Oligonucleotide Synthesis: Used in the production of modified oligonucleotides for research in genomics and molecular biology.
  2. Gene Therapy: Its stability makes it suitable for therapeutic applications where resistance to degradation is critical.
  3. Diagnostic Tools: Incorporated into probes for detecting specific DNA sequences due to its unique binding properties.
  4. Synthetic Biology: Facilitates the development of novel genetic constructs that require enhanced stability or unique interactions.

The ongoing research into modified nucleotides like 7-TFA-ap-7-Deaza-2'-deoxyadenosine continues to expand their applications in biotechnology and medicine, highlighting their importance in advancing genetic engineering techniques.

Introduction to Nucleotide Analogs in Molecular Biotechnology

Modified nucleotides represent a cornerstone of molecular biotechnology, enabling precise manipulation of nucleic acid processes. These synthetic analogs retain the core structural features of natural nucleotides while introducing targeted chemical modifications that alter their physicochemical properties or reactivity. The strategic incorporation of halogen atoms, terminal alkynes, or thiophosphate groups has expanded their utility across sequencing, diagnostic applications, and synthetic biology. Unlike natural nucleotides, these engineered molecules can terminate polymerase reactions, resist enzymatic degradation, or carry reporter molecules—properties indispensable for modern biotechnology workflows. 7-TFA-ap-7-Deaza-ddA exemplifies this innovation, featuring a fused ring system that enhances sequencing accuracy while enabling downstream conjugation through its alkyne functionality [1] [7].

Historical Development of Modified Dideoxynucleotides

The evolution of dideoxynucleotides traces back to the foundational Sanger sequencing method, which relied on 2',3'-dideoxynucleotide triphosphates (ddNTPs) to terminate DNA synthesis at specific bases. Early ddNTPs suffered from limitations in signal resolution and polymerase incorporation efficiency, driving innovation in analog design. First-generation modifications focused on sugar moiety alterations, while subsequent innovations targeted nucleobase engineering:

  • First-Generation ddNTPs (1970s-1980s): Unmodified ddNTPs produced variable band intensities in electrophoretic sequencing due to sequence-dependent incorporation biases, particularly in GC-rich regions [4].
  • 7-Deaza Modifications (1990s): Replacement of nitrogen at the 7-position of purines with carbon (as in 7-deaza-dGTP) reduced hydrogen bonding strength and minimized band compression artifacts. This modification yielded more uniform termination patterns but lacked conjugation capabilities [4].
  • Thiotriphosphate & Dye-Terminator Era (2000s): Introduction of sulfur into the phosphate backbone (α-thiotriphosphates) improved polymerase acceptance. Concurrently, dye-terminator chemistry emerged, integrating fluorophores directly into nucleotides. The patent US20060281100A1 disclosed critical refinements, including 7-TFA-ap-7-Deaza-ddA as a key intermediate for advanced terminators with reduced steric hindrance and enhanced spectral properties [1] [5].

Table 1: Evolution of Key Nucleotide Analogs in Sequencing

GenerationRepresentative AnalogsPrimary InnovationImpact on Sequencing
FoundationalddATP, ddGTP3'-TerminationEnabled chain termination
Structural7-Deaza-dGTPC7 nitrogen replacementReduced band compression
Functionalized7-TFA-ap-7-Deaza-ddAAlkyne linker + TFA groupConjugation-ready terminators

Role of Nucleotide Analogs in Advancing Sequencing Technologies

Nucleotide analogs serve as enabling tools across sequencing platforms by addressing three core challenges: termination control, signal detection, and enzyme compatibility. In Sanger sequencing, they provide the stoichiometric precision required for fragment length analysis. For next-generation sequencing (NGS), analogs like 7-TFA-ap-7-Deaza-ddA facilitate:

  • Terminator Reversibility: Thiophosphate-modified terminators (synthesized from intermediates like 7-TFA-ap-7-Deaza-ddA) allow reversible termination in cyclic-array sequencing. Polymerases incorporate these molecules but cannot extend them, enabling synchronized base incorporation across millions of clusters [1] [3].
  • Signal Uniformity: The 7-deaza modification in 7-TFA-ap-7-Deaza-ddA (CAS# 114748-71-9) equalizes incorporation rates across AT- and GC-rich regions by eliminating Hoogsteen base-pairing. This reduces intensity fluctuations in electropherograms and improves base-calling accuracy [2] [5].
  • Conjugation Versatility: The terminal alkyne (-C≡CH) in 7-TFA-ap-7-Deaza-ddA enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting "click" attachment of diverse fluorophores or affinity tags without compromising polymerase recognition. This modularity supports multiplexed sequencing and customizable detection strategies [7] [10].

Position of 7-TFA-ap-7-Deaza-ddA in Next-Generation Sequencing Reagent Lineages

7-TFA-ap-7-Deaza-ddA occupies a specialized niche in the reagent hierarchy as a synthetic precursor to thiophosphate dye-terminators. Its molecular architecture addresses limitations of earlier analogs:

  • Core Structure: Combines a 2',3'-dideoxyribose (termination moiety), 7-deaza-7-modified adenine (base pairing optimizer), and propargyl-TFA linker (conjugation handle) [5] [9].
  • Synthetic Utility: Serves as an intermediate in preparing thiotriphosphate nucleotide dye terminators, where its alkyne group is conjugated to azide-modified fluorophores (e.g., Cy5, TAMRA). The trifluoroacetyl (TFA) group acts as a protecting moiety during synthesis, removed post-conjugation to expose the reactive amine [1] [2].
  • Performance Advantages: The 7-deaza modification imparts hypersensitivity to MTH1 sanitating enzymes, preventing analog degradation in nucleotide pools. This contrasts with natural nucleotides vulnerable to oxidative damage [4].

Its role is transitional but indispensable—bridging solid-phase nucleoside synthesis and functionalized sequencing reagents.

Properties

CAS Number

114748-71-9

Product Name

7-TFA-ap-7-Deaza-ddA

IUPAC Name

N-[3-[4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

Molecular Formula

C16H16F3N5O3

Molecular Weight

383.32 g/mol

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)15(26)21-5-1-2-9-6-24(11-4-3-10(7-25)27-11)14-12(9)13(20)22-8-23-14/h6,8,10-11,25H,3-5,7H2,(H,21,26)(H2,20,22,23)/t10-,11+/m0/s1

InChI Key

WUXCPWCITSUNMX-WDEREUQCSA-N

SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F

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